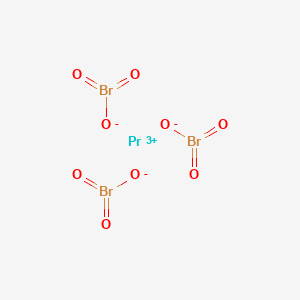
Praseodymium tribromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium tribromate is a useful research compound. Its molecular formula is Br3O9Pr and its molecular weight is 524.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Praseodymium tribromate can serve as a catalyst in several chemical reactions. Its ability to facilitate oxidation-reduction reactions is particularly valuable in organic synthesis. For instance, it can be employed in the bromination of organic substrates, enhancing reaction rates and selectivity. Additionally, this compound has potential applications in the synthesis of complex organic molecules due to its reactivity and ability to stabilize reactive intermediates.
Optical Materials
Praseodymium compounds, including tribromate, are utilized in the production of optical materials. When doped into glass matrices, praseodymium can impart unique optical properties such as color enhancement and improved light transmission. This application is particularly relevant in the manufacture of specialty glasses used in lenses and optical devices.
Magnetic Materials
The incorporation of this compound into magnetic materials has been explored due to its magnetic properties. When combined with other rare earth elements, it can enhance the magnetic performance of alloys used in various applications, including electric motors and generators.
Energy Storage Solutions
Research indicates that praseodymium compounds may play a role in developing advanced energy storage systems. This compound could be investigated for use in batteries or supercapacitors due to its electrochemical properties, potentially leading to higher efficiency energy storage solutions.
Catalytic Applications
The catalytic properties of this compound make it a candidate for environmental applications, such as catalyzing reactions that reduce harmful emissions from industrial processes. Its effectiveness in promoting oxidation reactions could be harnessed for environmental remediation technologies.
Case Studies and Research Findings
- Bromination Reactions : A study demonstrated that this compound effectively catalyzes the bromination of alkenes under mild conditions, resulting in high yields of brominated products with minimal by-products.
- Optical Properties : Research on praseodymium-doped glasses revealed that incorporating this compound significantly enhances light absorption and emission characteristics, making it suitable for laser applications.
- Magnetic Alloys : Experimental investigations showed that alloys containing this compound exhibit improved magnetic properties compared to traditional rare earth magnets, indicating potential for use in high-performance magnetic applications.
Propiedades
Número CAS |
15162-93-3 |
|---|---|
Fórmula molecular |
Br3O9Pr |
Peso molecular |
524.61 g/mol |
Nombre IUPAC |
praseodymium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
GGRFBEZDBAZSBG-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3] |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3] |
Key on ui other cas no. |
15162-93-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















